N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Catalog No.
S11557315
CAS No.
M.F
C21H21N3O5
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-...

Product Name

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-12-20(25)23-14-3-6-18-19(11-14)29-8-7-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

GWSWCTMORICVJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with the molecular formula C24H26N2O8S and a molecular weight of 502.54 g/mol. This compound features a unique structure that includes an indole ring, a benzodioxin moiety, and a carboxamide functional group, making it part of a class of compounds known for their diverse biological activities. The presence of methoxy and amino groups enhances its potential for medicinal applications.

The chemical reactivity of N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can be attributed to its functional groups. The indole structure is known to participate in electrophilic aromatic substitution reactions, while the carboxamide can undergo hydrolysis or amide bond cleavage under acidic or basic conditions. Additionally, the methoxy group may influence nucleophilicity and reactivity in various organic transformations.

This compound exhibits significant biological activity, particularly in the realm of anticancer research. Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines. The indole scaffold is well-recognized for its role in many pharmacologically active compounds, suggesting that this derivative could have therapeutic potential in oncology. Further investigation into its mechanism of action and specific biological targets is warranted.

The synthesis of N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Benzodioxin Moiety: Starting from appropriate precursors, the benzodioxin structure is synthesized through cyclization reactions.
  • Indole Synthesis: The indole core can be constructed via methods such as Fischer indole synthesis or by employing cyclization strategies involving substituted anilines and α-chloroacetyl derivatives.
  • Amidation: The final step often involves coupling the indole derivative with the benzodioxin amine using standard coupling reagents like carbodiimides to form the desired carboxamide linkage.

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has potential applications in drug development, particularly as an anticancer agent. Its unique structural features may allow it to interact with biological targets involved in cancer progression. Additionally, its derivatives could serve as lead compounds for further optimization in medicinal chemistry.

Interaction studies are crucial for understanding how N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide interacts with biological macromolecules such as proteins and nucleic acids. Preliminary binding assays could reveal affinities for specific receptors or enzymes involved in cancer pathways. Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry would provide insights into binding kinetics and thermodynamics.

Several compounds share structural similarities with N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide. These include:

Compound NameMolecular FormulaKey Features
5'-MethoxyhydnocarpinC18H19NO5Isolated from Berberis, exhibits antimicrobial properties .
6-(Amino)-N-(methoxyphenyl)pyridineC22H21N3O4Contains similar functional groups but lacks the benzodioxin moiety .
1-Methanesulfonyl-N-pentyl-indoleC18H24N2O3SIndole derivative with different substituents affecting its activity .

These compounds highlight the uniqueness of N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide through its specific combination of indole and benzodioxin structures along with its potential biological activities. Each compound's distinct properties could lead to varied pharmacological profiles, underscoring the importance of structural diversity in drug discovery efforts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

395.14812078 g/mol

Monoisotopic Mass

395.14812078 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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